2-Chloro-4-(4-fluorophenyl)-1-methylbenzene
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Overview
Description
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene is an organic compound with the molecular formula C13H10ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a fluorophenyl group, and a methyl group
Preparation Methods
The synthesis of 2-Chloro-4-(4-fluorophenyl)-1-methylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of bromo derivatives with substituted thiophenols .
Chemical Reactions Analysis
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Scientific Research Applications
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-1-methylbenzene involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of inflammatory mediators by interfering with signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene can be compared with other similar compounds, such as:
2-Chloro-4-fluorophenol: This compound has a similar structure but lacks the methyl group.
1,4-Dimethylbenzene: This compound has two methyl groups instead of the chlorine and fluorophenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1214380-09-2 |
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Molecular Formula |
C13H10ClF |
Molecular Weight |
220.67 g/mol |
IUPAC Name |
2-chloro-4-(4-fluorophenyl)-1-methylbenzene |
InChI |
InChI=1S/C13H10ClF/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,1H3 |
InChI Key |
KXKWMVMCGWCQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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